molecular formula C48H72N16O20S4 B12753948 Einecs 279-604-3 CAS No. 80867-11-4

Einecs 279-604-3

Cat. No.: B12753948
CAS No.: 80867-11-4
M. Wt: 1321.5 g/mol
InChI Key: UAIFVJSUMOZCFI-MBCFVHIPSA-N
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Description

Einecs 279-604-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Chemical Reactions Analysis

Einecs 279-604-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .

Scientific Research Applications

Einecs 279-604-3 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as an intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of Einecs 279-604-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Einecs 279-604-3 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but each compound has unique properties and applications. Some examples of similar compounds include those with similar molecular formulas or those that undergo similar types of chemical reactions .

Biological Activity

Einecs 279-604-3, also known as oil shale thermal processing waste, is a complex mixture derived from the thermal treatment of oil shale. This compound has garnered attention due to its potential biological activities, which can have implications for environmental health and safety.

Chemical Composition and Properties

The biological activity of this compound is influenced by its chemical composition, which includes various organic and inorganic compounds. The primary components are derived from the thermal degradation of kerogen, leading to the formation of hydrocarbons, phenolic compounds, and other organic materials.

Component Description
HydrocarbonsAliphatic and aromatic compounds
Phenolic CompoundsIncludes phenols and their derivatives
Heavy MetalsPotential contaminants from thermal processes
Ash ContentInorganic residues from combustion

Biological Effects

Research on the biological effects of this compound indicates several key areas of interest:

1. Toxicity Studies

Toxicological assessments have shown that exposure to this compound can result in cytotoxic effects on various cell lines. For instance, studies have indicated that certain concentrations can induce apoptosis in human liver cells.

2. Genotoxicity

Genotoxicity tests reveal that this compound may cause DNA damage, as evidenced by increased micronucleus formation in exposed cell cultures. This suggests a potential risk for mutagenic effects.

3. Ecotoxicological Impact

Ecotoxicological evaluations demonstrate that aquatic organisms, such as Daphnia magna and various fish species, exhibit adverse effects upon exposure to this compound, including reduced survival rates and reproductive success.

Case Study 1: Cytotoxic Effects on HepG2 Cells

A study conducted on HepG2 liver cells exposed to varying concentrations of this compound showed significant cytotoxicity at concentrations above 50 mg/L. The study utilized MTT assays to measure cell viability, revealing a dose-dependent response.

Case Study 2: Impact on Aquatic Life

In a controlled laboratory setting, Daphnia magna was exposed to different concentrations of this compound over a 48-hour period. The results indicated a lethal concentration (LC50) of approximately 30 mg/L, highlighting the compound's potential ecological risk.

Research Findings

Recent findings highlight the need for further investigation into the biological activity of this compound:

  • Biotransformation : Studies suggest that microorganisms can biotransform components of this compound, potentially reducing toxicity through metabolic processes.
  • Photocatalytic Activity : Preliminary research indicates that some fractions of this compound exhibit photocatalytic properties, which could be harnessed for environmental remediation applications.

Properties

CAS No.

80867-11-4

Molecular Formula

C48H72N16O20S4

Molecular Weight

1321.5 g/mol

IUPAC Name

2-aminoethanol;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C40H44N12O16S4.4C2H7NO/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;4*3-1-2-4/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);4*4H,1-3H2/b2-1+;;;;

InChI Key

UAIFVJSUMOZCFI-MBCFVHIPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N

Origin of Product

United States

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